molecular formula C10H17N3O4 B7889341 N-(morpholine-4-carbonyl)morpholine-4-carboxamide

N-(morpholine-4-carbonyl)morpholine-4-carboxamide

Cat. No.: B7889341
M. Wt: 243.26 g/mol
InChI Key: ZUCWFJQSLRTTEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholine-4-carbonyl)morpholine-4-carboxamide typically involves the reaction of morpholine with carbonyl-containing reagents. One common method is the reaction of morpholine with carbonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(morpholine-4-carbonyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-(morpholine-4-carbonyl)morpholine-4-carboxylic acid, while reduction can yield N-(morpholine-4-carbonyl)morpholine .

Scientific Research Applications

N-(morpholine-4-carbonyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbonyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzymes, leading to various biological effects. The compound’s ability to interact with proteases makes it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-(morpholine-4-carbonyl)morpholine-4-carbothioamide
  • N-(morpholine-4-carbonyl)morpholine-4-carboxylic acid
  • N-(morpholine-4-carbonyl)morpholine-4-carboxylate

Uniqueness

N-(morpholine-4-carbonyl)morpholine-4-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual morpholine rings provide a versatile scaffold for the development of new compounds with enhanced biological activity .

Properties

IUPAC Name

N-(morpholine-4-carbonyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c14-9(12-1-5-16-6-2-12)11-10(15)13-3-7-17-8-4-13/h1-8H2,(H,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWFJQSLRTTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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